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Cat. No.: B1630412

A Comparative Guide to Hexafluoro-1,3-butadiene and Octafluorocyclobutane in Plasma
Etching

For researchers and professionals in the semiconductor industry, the choice of etching gas is
paramount to achieving desired outcomes in plasma etching processes. This guide provides a
detailed comparison of two common fluorocarbon gases, Hexafluoro-1,3-butadiene (C4F6)
and Octafluorocyclobutane (c-C4F8), used for the etching of silicon dioxide (SiO2) and other
dielectric materials. The information presented herein is a synthesis of experimental data from
various studies, offering a comprehensive overview of their performance, underlying plasma
chemistry, and environmental impact.

Performance Comparison

The selection of an appropriate etchant gas is critical for optimizing key performance metrics in
plasma etching, including etch rate, selectivity, and polymer deposition. The following tables
summarize the quantitative data from comparative studies of C4F6 and c-C4F8 in argon (Ar)
diluted plasmas.

Table 1: SiO2 Etch Rate and Selectivity
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) ] Selectivity o Fluorocarb
Gas Mixture SiO2 Etch . Selectivity .
(SiO2/Photo . . on Film Reference
(at 90% Ar) Rate . (SiO2/Si) )
resist) Thickness
Lower than
C4F6/Ar ~4 ~9 ~4.0 nm [1][2]
CAF8/Ar
Higher than
c-C4F8/Ar ~2 ~5 ~2.8 nm [1112]
CAF6/Ar
Table 2: Fluorocarbon Deposition and Etching Rates
Fluorocarbon Fluorocarbon
Gas o ] Reference
Deposition Rate Etching Rate
C4F6 Higher Lower [3]
c-C4F8 Lower Higher [3]
Table 3: Environmental Impact
Global Warming Atmospheric
Gas . o Reference
Potential (GWP) Lifetime
Hexafluoro-1,3-
) Very Low (~1) ~2 days [4]
butadiene (C4F6)
Octafluorocyclobutane )
High (~8700) ~3200 years [4]

(c-C4F8)

Experimental Protocols

The data presented in this guide is based on experiments conducted in inductively coupled

plasma (ICP) reactors. While specific parameters may vary between studies, a general

experimental protocol is outlined below.

Typical Experimental Setup:
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e Reactor: Inductively Coupled Plasma (ICP) reactor.

e Substrate: Silicon wafers with a thermally grown or plasma-enhanced chemical vapor
deposition (PECVD) SiO2 layer, often with a photoresist mask.

e Gases: Hexafluoro-1,3-butadiene (C4F6) or Octafluorocyclobutane (c-C4F8), typically
diluted with Argon (Ar).

e Pressure: Maintained in the range of a few to tens of mTorr.

o Power: RF power applied to the ICP source to generate plasma, and a separate RF bias
power applied to the substrate to control ion energy.

o Gas Flow Rates: Controlled by mass flow controllers to achieve the desired gas mixture
ratios.

e Analysis: Etch rates are determined by measuring the change in film thickness using
techniques like ellipsometry or scanning electron microscopy (SEM). Plasma diagnostics
may include optical emission spectroscopy (OES) and mass spectrometry to identify radical
and ion species. Surface analysis techniques like X-ray photoelectron spectroscopy (XPS)
are used to characterize the composition of the deposited fluorocarbon films.

Plasma Chemistry and Etching Mechanisms

The etching performance of C4F6 and c-C4F8 is directly related to their dissociation pathways
in the plasma and the subsequent reactions on the substrate surface.

In a plasma environment, both C4F6 and c-C4F8 molecules dissociate into various radical
species, primarily CFx (x=1, 2, 3) and F atoms. These species play a crucial role in the etching
process. The C/F ratio of the gas is a key factor influencing the balance between etching and
polymerization. C4F6, with a higher C/F ratio, tends to be more polymerizing than c-C4F8.[1][2]

The etching of SiO2 is a chemically assisted physical process. CFx radicals form a
fluorocarbon polymer layer on the surface. Energetic ions from the plasma (primarily Ar+)
bombard the surface, breaking the Si-O bonds and promoting the reaction between the carbon
and fluorine from the polymer with the silicon and oxygen of the substrate to form volatile
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products like SiF4, CO, and CO2. The fluorocarbon layer also protects the sidewalls of the
etched features from lateral etching, leading to anisotropic profiles.

The higher polymerizing nature of C4F6 leads to a thicker fluorocarbon film on the surface.[1]
[2] This thicker film enhances selectivity to the photoresist and underlying silicon, as it protects
these materials from being etched. However, it can also lead to a lower SiO2 etch rate
compared to c-C4F8 under similar conditions, as more energy is required to etch through the
polymer layer to reach the SiO2 surface.[1][2]

The following diagrams illustrate the general plasma chemistry and the etching workflow.

Octafluorocyclobutane (c-C4F8) Plasma

c-CAE8 Electron Impact Dissociation CFx, F, CxFy radicals

Hexafluoro-1,3-butadiene (C4F6) Plasma

CAE6 Electron Impact Dissociation CFx, F, CxFy radicals

Click to download full resolution via product page

Caption: Plasma Dissociation Pathways for C4F6 and c-C4F8.
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Caption: General Workflow of SiO2 Plasma Etching.

Conclusion

Both Hexafluoro-1,3-butadiene and Octafluorocyclobutane are effective etchant gases for
SiO2 and other dielectric materials in plasma etching processes. The choice between them
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depends on the specific requirements of the application.

o Cc-C4F8 generally provides a higher SiO2 etch rate, which can be advantageous for
applications where throughput is a primary concern.[1][2]

o C4F6 offers superior selectivity to photoresist and silicon due to its higher polymerizing
nature.[1][2] This makes it a better choice for processes where preserving the mask and
underlying layers is critical, such as in high-aspect-ratio etching. Furthermore, the
significantly lower global warming potential and shorter atmospheric lifetime of C4F6 make it
a more environmentally friendly alternative to c-C4F8.[4]

Researchers and process engineers must weigh these performance trade-offs and
environmental considerations when selecting the optimal fluorocarbon gas for their plasma
etching applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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